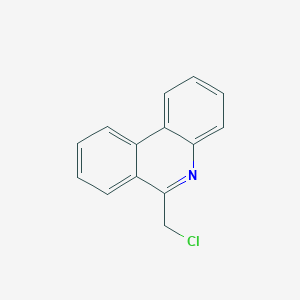

6-(Chloromethyl)phenanthridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8011. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)phenanthridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFHMKCDDVTICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278530 | |

| Record name | 6-(chloromethyl)phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40484-36-4 | |

| Record name | NSC8011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(chloromethyl)phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)phenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Phenanthridine Scaffolds in Chemical and Biological Sciences

The phenanthridine (B189435) core, a nitrogen-containing heterocyclic system, is a structure of considerable interest in the fields of medicinal chemistry, chemical biology, and materials science. ontosight.airesearchgate.net Its significance stems from its presence in various natural products and its versatile biological activities. researchgate.netresearchgate.net Phenanthridine derivatives have been the subject of intensive study, revealing a broad spectrum of pharmacological properties. beilstein-journals.org

These compounds are widely recognized for their potential as therapeutic agents. Research has demonstrated their efficacy in several key areas:

Anticancer Activity : Many phenanthridine derivatives exhibit cytotoxic effects against various cancer cell lines. ontosight.ainih.govtandfonline.com Their mechanism of action is often attributed to their ability to interact with DNA, inhibit cell proliferation, and induce apoptosis (programmed cell death). beilstein-journals.orgnih.govontosight.ai Some have been investigated as inhibitors of specific kinases or as modulators of cell signaling pathways involved in cancer progression. ontosight.ai

Antimicrobial and Antifungal Properties : The phenanthridine scaffold is associated with potent activity against a range of microorganisms, including bacteria and fungi. ontosight.ainih.gov This has led to the development of novel phenanthridines as antibacterial agents, including those effective against multidrug-resistant strains of Mycobacterium tuberculosis. nih.govasm.orgbiorxiv.org

Anti-inflammatory and Antiviral Effects : Certain derivatives have shown promise for their anti-inflammatory and antiviral capabilities. ontosight.aiontosight.ai The core structure is found in natural alkaloids like lycorine, which is known for its antiviral properties. researchgate.net

DNA and RNA Interaction : A defining characteristic of many phenanthridine compounds is their ability to bind efficiently to nucleic acids, often through intercalation between base pairs. beilstein-journals.org This property was famously utilized in ethidium (B1194527) bromide, a long-standing fluorescent marker for DNA and RNA. beilstein-journals.org This interaction is a key factor in the biological activity of many derivatives and is also exploited in the design of molecular probes.

The resurgence of interest in phenanthridine chemistry in the 21st century is driven by the discovery of new phenanthridine alkaloids and renewed investigations into their therapeutic potential, moving beyond their historical use as biological stains. beilstein-journals.org The development of advanced synthetic methods has further expanded the ability to create highly functionalized and diverse phenanthridine libraries for screening and drug discovery. researchgate.net

Role of Chloromethyl Functionality in Organic Synthesis and Functionalization Strategies

The chloromethyl group (–CH₂Cl) is a highly versatile and reactive functional group in organic chemistry. wikipedia.org It is essentially a methyl group with one hydrogen atom substituted by a chlorine atom, which imparts significant reactivity, making it a valuable tool for synthetic chemists. wikipedia.orgchempanda.com

The primary role of the chloromethyl group is as an alkylating agent. wikipedia.orgnih.gov The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the facile introduction of a methyl group linked to the parent molecule onto a wide variety of substrates.

Key applications of the chloromethyl functionality in organic synthesis include:

Functionalization of Molecules : The chloromethyl group is frequently used to modify existing molecules, introducing a reactive handle for further chemical transformations. Because chloromethyl groups can be easily substituted by different nucleophilic agents, they serve as excellent intermediates for creating new materials with improved chemical, thermal, or biological properties. researchgate.netresearchgate.net This strategy is employed in fields ranging from polymer science, for creating ion-exchange resins, to medicinal chemistry. nih.gov

Protecting Group Chemistry : The chloromethyl group is a precursor to various protecting groups. For instance, chloromethyl methyl ether (MOM-Cl) is a common reagent used to introduce the methoxymethyl (MOM) protecting group for alcohols, a strategy widely used in multi-step organic synthesis. chempanda.comwikipedia.orgorgsyn.org

Synthesis of Heterocycles : The reactivity of the chloromethyl group is harnessed to construct cyclic structures. For example, arylmagnesium reagents bearing an ortho-chloromethyl group can react with aldehydes or imines to form various functionalized heterocycles, such as isobenzofurans and phthalimidines. organic-chemistry.org

Blanc Chloromethylation : This classic reaction introduces a chloromethyl group onto aromatic rings, providing a key intermediate for further derivatization. wikipedia.orgchempanda.com

The high reactivity of the chloromethyl group makes it a powerful tool for building complex molecules and functionalizing materials. ontosight.aiontosight.ai Its ability to undergo substitution reactions with a wide array of nucleophiles underpins its importance as a versatile building block in modern organic synthesis. researchgate.net

Overview of Current Research Trajectories Involving 6 Chloromethyl Phenanthridine

Established Synthetic Pathways for Phenanthridine Ring Systems

The synthesis of the phenanthridine ring system can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily focus on the formation of the central nitrogen-containing ring through various bond-forming strategies.

Intramolecular cyclization represents one of the most common and effective strategies for constructing the phenanthridine core. nih.gov These reactions typically involve the formation of a C-C or C-N bond within a pre-functionalized biaryl precursor.

Classic methods like the Pictet-Hubert and Morgan-Walls reactions involve the dehydrative cyclization of acyl-o-aminobiphenyls at high temperatures. nih.govbeilstein-journals.org While effective, these methods often require harsh conditions. Modern variations have emerged, utilizing ionic liquids or transition metals to facilitate the cyclization under milder conditions. nih.gov

A significant advancement in this area involves the intramolecular cyclization of biaryl oximes to form a new C-N bond. nih.gov This strategy has been explored using both metal-catalyzed and photochemical methods. For instance, Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes has been shown to yield 6-substituted phenanthridines. nih.gov Photochemical conditions, particularly UV irradiation, have also been successfully employed for the cyclization of biaryl oximes, proceeding through an iminyl radical intermediate. nih.govacs.org In some cases, a methoxy (B1213986) group can even act as a leaving group during the cyclization. nih.gov These photochemical methods can often be performed without the need for external photocatalysts or sensitizers. acs.orgchemrxiv.org

The following table summarizes key intramolecular cyclization reactions for phenanthridine synthesis:

| Reaction Name/Type | Precursor | Key Reagents/Conditions | Bond Formed | Reference |

| Pictet-Hubert/Morgan-Walls | Acyl-o-aminobiphenyls | High temperature, dehydrating agents (e.g., POCl₃) | C-C | nih.govbeilstein-journals.org |

| Fe(III)-catalyzed Cyclization | O-acetyloximes | Fe(III) catalyst | C-N | nih.gov |

| Photochemical Cyclization | Biaryl oximes | UV irradiation, t-BuOH | C-N | nih.gov |

| Photoinduced N-O Photolysis | o-Nitrobenzyl oxime ethers | Near-visible light (405 nm), aqueous conditions | C-N | acs.orgchemrxiv.org |

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a powerful tool for the synthesis of phenanthridines from readily available starting materials. beilstein-journals.org These methods offer mild reaction conditions and good to excellent yields. beilstein-journals.org

One common approach involves the Suzuki cross-coupling reaction. For example, the reaction of 2-iodoacetophenone (B8806993) with 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester, catalyzed by a palladium complex, can lead to the formation of 6-methylphenanthridine (B1619295) in a one-pot procedure. rsc.org This cascade reaction involves the initial Suzuki coupling, followed by deprotection of the Boc group and subsequent intramolecular condensation. rsc.org Similarly, substituted phenanthridines can be synthesized from ortho-bromoaldehydes and ortho-aminobenzeneboronic acid. rsc.org

Palladium-catalyzed aerobic domino Suzuki coupling/Michael addition reactions have also been developed for phenanthridine synthesis. nih.govbeilstein-journals.org Another strategy involves a palladium-catalyzed dehydrogenative annulation of aryl iodides with fluorinated imidoyl chlorides, mediated by norbornene, to produce 6-fluoroalkyl-phenanthridines. acs.org Rhodium-catalyzed [2+2+2] cycloaddition reactions of alkynes also provide a route to the phenanthridine skeleton. nih.govbeilstein-journals.org

The following table provides an overview of selected cross-coupling strategies for phenanthridine synthesis:

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Suzuki Coupling Cascade | 2-Iodoacetophenone and 2-(Boc-amino)benzeneboronic acid pinacol ester | Pd(OAc)₂, dppp, Cs₂CO₃ | One-pot synthesis of 6-methylphenanthridine | rsc.org |

| Suzuki Coupling/Ring Closure | ortho-Bromoaldehydes and ortho-aminobenzeneboronic acid | Palladium catalyst | Synthesis of substituted phenanthridines | rsc.org |

| Aerobic Domino Suzuki Coupling/Michael Addition | Not specified | Pd(OAc)₂, K₃PO₄ | Domino reaction | nih.govbeilstein-journals.org |

| Dehydrogenative Annulation | Aryl iodides and fluorinated imidoyl chlorides | Palladium catalyst, norbornene | Synthesis of 6-fluoroalkyl-phenanthridines | acs.org |

| [2+2+2] Cycloaddition | Alkynes | Rhodium catalyst | Construction of the core ring system | nih.govbeilstein-journals.org |

Radical-based synthetic routes have emerged as a prominent and advantageous method for preparing phenanthridine derivatives. beilstein-journals.org These reactions often utilize readily available and inexpensive starting materials and typically proceed in a few steps. beilstein-journals.org

One established radical pathway involves the generation of an imidoyl radical from diaryl-imines through hydrogen atom abstraction by a radical initiator like the t-BuO• radical. beilstein-journals.org This is followed by intramolecular cyclization and oxidative aromatization to form the phenanthridine ring. beilstein-journals.org Another approach utilizes the radical cyclization of 2-isocyanobiphenyls. mdpi.com The addition of a radical species to the isonitrile group initiates a cascade reaction involving intramolecular homolytic aromatic substitution to yield the phenanthridine product. acs.org

Vinyl benzotriazoles have also been employed as radical acceptors in a visible light-promoted ring-opening/cyclization process with alkyl bromides to afford functionalized phenanthridines. acs.orgresearchgate.net This method offers a valuable alternative to the use of biarylisonitriles. acs.org Furthermore, a transition-metal-free approach involves the sequential oxidation of benzhydrol derivatives and direct condensation with 2-iodoaniline (B362364) derivatives, followed by a radical C-C coupling to form polysubstituted phenanthridines. researchgate.net

The table below highlights some key radical-mediated approaches to phenanthridine synthesis:

| Radical Precursor/Strategy | Starting Materials | Key Reagents/Conditions | Radical Intermediate | Reference |

| Homolytic Aromatic Substitution | Diaryl-imines | t-BuO• radical initiator | Imidoyl radical | beilstein-journals.org |

| Isocyanide Insertion | 2-Isocyanobiphenyls and radical precursors | Radical initiator | Imidoyl radical | acs.org |

| Ring-Opening/Cyclization | Vinyl benzotriazoles and alkyl bromides | Visible light | Not specified | acs.orgresearchgate.net |

| Sequential Oxidation/Radical Coupling | Benzhydrol derivatives and 2-iodoaniline derivatives | Transition-metal-free | Not specified | researchgate.net |

Photocatalysis has revolutionized the synthesis of phenanthridines by enabling radical-mediated transformations under mild and sustainable conditions, often using visible light. mdpi.comrsc.org These methods can proceed through either C-C or C-N bond formation via various radical intermediates. beilstein-journals.org

A prevalent strategy involves the use of 2-isocyano-1,1'-biaryls as starting materials in the presence of a photocatalyst and a radical source. beilstein-journals.org For instance, the photoreduction of α-chloro esters catalyzed by N-heterocyclic nitrenium (NHN) iodide salts generates alkyl radicals that add to 2-isocyanobiaryls, initiating an annulation to form phenanthridine derivatives. rsc.org

Visible light photocatalysis can also be used for the intramolecular cyclization of O-acetyloximes to produce phenanthridines, often without the need for an external oxidant or reductant. researchgate.net Another approach involves the oxidative photocyclization of aromatic Schiff bases, which can be accelerated by the presence of an acid. mdpi.com Furthermore, an energy transfer-driven regioselective synthesis of phenanthridines from N-(2-arylbenzylidenamino)pyridinium salts has been developed using an iridium photocatalyst. rsc.org

Key photocatalyzed routes to phenanthridines are summarized in the table below:

| Synthetic Strategy | Starting Materials | Photocatalyst/Conditions | Key Intermediate | Reference |

| Radical Annulation | 2-Isocyanobiaryls and α-chloro esters | N-heterocyclic nitrenium iodide salts, visible light | Alkyl radical | rsc.org |

| Intramolecular Cyclization | O-Acetyloximes | Visible light | Iminyl radical | nih.govbeilstein-journals.orgresearchgate.net |

| Oxidative Photocyclization | Aromatic Schiff bases | UV light, acid | Not specified | mdpi.com |

| Energy Transfer-Driven Cyclization | N-(2-arylbenzylidenamino)pyridinium salts | Iridium photocatalyst, visible light | Not specified | rsc.org |

Radical-Mediated Phenanthridine Synthesis

Specific Synthesis of this compound and Related Halomethyl Phenanthridines

While the synthesis of the core phenanthridine ring is well-established, the introduction of a chloromethyl group at the 6-position requires specific methodologies.

The direct functionalization of the phenanthridine scaffold is a common approach for the synthesis of this compound. One documented method involves the reaction of phenanthridine with a suitable chloromethylating agent. rsc.orgrsc.org

A specific example is the synthesis of this compound for its subsequent use in the preparation of fluorescent calix beilstein-journals.orgarene derivatives. rsc.orgrsc.org In this synthesis, this compound is added to calix beilstein-journals.orgarene or its derivatives in the presence of a base like potassium carbonate. rsc.orgrsc.org While the exact preparation of this compound itself is not detailed in this specific source, it is referred to as a prepared starting material, indicating its accessibility through established, though not explicitly stated, synthetic protocols. rsc.org

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for this compound is the nucleophilic substitution at the methylene (B1212753) carbon. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This SN2-type reaction is facilitated by the stability of the benzylic carbocation-like transition state, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds.

Reactions with Oxygen-Containing Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, particularly phenols, is a well-documented method for creating phenanthridine-containing ethers. This reaction is frequently employed in the synthesis of complex macromolecular structures, such as functionalized calixarenes.

Detailed research has demonstrated the synthesis of novel fluorescent calix beilstein-journals.orgarene derivatives by attaching phenanthridine moieties to the lower rim of the calixarene scaffold. researchgate.netacs.org These reactions are typically performed by treating this compound with a parent calix beilstein-journals.orgarene derivative in the presence of a base like potassium carbonate and often with a catalyst such as potassium iodide. acs.org The stoichiometry of the reactants can control the degree of substitution, yielding di- or tetra-substituted products. acs.org For instance, reacting p-tert-butylcalix beilstein-journals.orgarene with an excess of this compound leads to the tetrasubstituted product, while equimolar quantities can produce the disubstituted derivative exclusively. acs.org Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for these transformations. acs.org

| Product Name | Reactants | Conditions | Yield | Reference |

| 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis-((phenanthridine-6-yl)methoxy)calix beilstein-journals.orgarene | p-tert-Butylcalix beilstein-journals.orgarene, this compound | K₂CO₃, KI, Acetone, Δ | 43% | acs.org |

| 5,11,17,23-Tetra-tert-butyl-25,27-bis-((phenanthridine-6-yl)methoxy)-26,28-dihydroxycalix beilstein-journals.orgarene | p-tert-Butylcalix beilstein-journals.orgarene, this compound | K₂CO₃, MeCN, Δ; then KOH, Δ | 63% | acs.org |

| 5,11,17,23-Tetra-tert-butyl-25,27-bis-((phenanthridine-6-yl)methoxy)-26,28-dihydroxycalix beilstein-journals.orgarene | p-tert-Butylcalix beilstein-journals.orgarene, this compound | Microwave, K₂CO₃, KI | 88% | acs.org |

| 5,11,17,23-Tetra-tert-butyl-25,27-bis-((phenanthridine-6-yl)methoxy)-26,28-dimethoxycalix beilstein-journals.orgarene | 1,3-Dimethoxy-p-tert-butylcalix beilstein-journals.orgarene, this compound | NaH, DMF, 0 °C | 67% | acs.org |

This table summarizes the synthesis of various calix beilstein-journals.orgarene derivatives through the reaction of this compound with oxygen-containing nucleophiles under different conditions.

Reactions with Nitrogen-Containing Nucleophiles

The displacement of the chloride in this compound by nitrogen-containing nucleophiles such as amines, amides, and azides provides a direct route to 6-(aminomethyl)phenanthridine derivatives and related compounds. These reactions expand the chemical space accessible from this intermediate, introducing basic centers and sites for further peptide-type couplings.

While specific examples directly utilizing this compound are less prevalent in readily available literature compared to oxygen nucleophiles, the reaction is chemically feasible and follows standard principles of nucleophilic substitution. For example, the reaction with sodium azide (B81097) (NaN₃) is a common method to introduce the azido (B1232118) group, which can then be reduced to a primary amine. thieme-connect.denottingham.ac.uk This two-step sequence is often preferred for synthesizing primary amines from alkyl halides to avoid the over-alkylation that can occur with direct amination. nottingham.ac.uk The reaction of this compound with sodium azide would be expected to produce 6-(azidomethyl)phenanthridine, a versatile intermediate for click chemistry or reduction to 6-(aminomethyl)phenanthridine. mdpi.com

In related heterocyclic systems, the reactivity of chloromethyl groups with amines has been established. For instance, studies on 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showed that nucleophilic substitution with methylamine (B109427) occurs regioselectively at the C4-chloro position on the aromatic ring, highlighting the competitive nature of reactive sites in complex heterocycles. molaid.com

Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds via the reaction of this compound with carbon-based nucleophiles is a powerful strategy for elaborating the phenanthridine core. This allows for the extension of the carbon framework and the introduction of a variety of functional groups.

Typical carbon nucleophiles that can be employed include cyanide ions and enolates, such as that derived from diethyl malonate. The reaction with potassium cyanide (KCN) or sodium cyanide (NaCN) in a polar aprotic solvent would yield phenanthridine-6-acetonitrile. google.com This nitrile derivative is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine, further diversifying the accessible derivatives.

Alkylation of soft nucleophiles like the enolate of diethyl malonate is another key transformation. sciencemadness.org This reaction, typically carried out by first deprotonating diethyl malonate with a base like sodium ethoxide and then adding the alkyl halide, would produce diethyl 2-(phenanthridin-6-ylmethyl)malonate. damascusuniversity.edu.sy This product can undergo subsequent hydrolysis and decarboxylation to yield phenanthridine-6-propanoic acid. These reactions demonstrate the utility of this compound as an electrophile for C-C bond formation.

Further Functionalization and Scaffold Modification

Beyond simple nucleophilic substitution, this compound is a cornerstone for building sophisticated molecular systems and introducing a wide range of other functionalities onto the phenanthridine scaffold.

Formation of Phenanthridine-Based Supramolecular Systems

The attachment of phenanthridine units to larger molecular platforms using this compound as a linker is a key strategy in supramolecular chemistry. The resulting assemblies often exhibit novel properties, such as the ability to act as selective sensors for ions or molecules.

As detailed in section 3.1.1, the synthesis of phenanthridine-functionalized calixarenes is a prime example. acs.org These macrocycles, bearing two or four phenanthridine groups, have been studied for their ability to bind alkali-metal cations. researchgate.netacs.org The phenanthridine moieties serve as fluorescent reporters, and their fluorescence can be modulated upon cation binding. acs.org For example, the complexation of cations can inhibit photoinduced electron transfer (PET), leading to an increase in fluorescence intensity, or conversely, cause quenching through other interactions. acs.org The binding affinity and selectivity are dependent on the number of phenanthridine units, the nature of other substituents on the calixarene, and the solvent system used. researchgate.netacs.org This demonstrates how the covalent modification of a scaffold using this compound can lead to the creation of functional supramolecular systems.

Introduction of Other Functional Groups via Chloromethyl Intermediate

The derivatives synthesized from this compound through the nucleophilic substitution reactions described above are themselves substrates for further chemical transformations, a process known as functional group interconversion. nottingham.ac.uk This highlights the role of the chloromethyl group as a versatile entry point to a vast library of phenanthridine derivatives.

For example:

From C-N Bond Formation : A 6-(azidomethyl)phenanthridine, formed from the reaction with sodium azide, can be readily reduced to 6-(aminomethyl)phenanthridine using standard conditions like catalytic hydrogenation or Staudinger reduction. nottingham.ac.uk This primary amine can then be acylated or used in other coupling reactions.

From C-C Bond Formation : A 6-(cyanomethyl)phenanthridine derivative, obtained via reaction with a cyanide salt, can be hydrolyzed under acidic or basic conditions to afford 6-phenanthridinylacetic acid. This introduces a carboxylic acid functionality, which is a key handle for forming amides and esters.

These subsequent transformations underscore the strategic importance of this compound as a precursor, enabling access to compounds that would be difficult to synthesize directly.

Exploration of Radical and Organometallic Reactions

The phenanthridine scaffold, and specifically the this compound derivative, serves as a versatile platform for a variety of chemical transformations, including radical and organometallic reactions. The reactive chloromethyl group at the 6-position is a key site for nucleophilic substitution, which can be a gateway to more complex organometallic structures.

One notable example involves the synthesis of organometallic Rhenium(I) complexes. In a documented procedure, this compound is used as an alkylating agent to create a tridentate ligand. nih.gov The synthesis proceeds by reacting two equivalents of this compound with (aminomethyl)benzoic acid methyl ester. This reaction forms a new ligand, 4-{[bis(6-phenanthridinylmethyl)amino]methyl}benzoic acid methyl ester (bpm). This ligand is then reacted with a rhenium precursor, such as [Re(CO)₃(H₂O)₃]Br, under microwave conditions to yield the facial (fac) organometallic complex, fac-[Re(CO)₃(bpm)]Br. nih.gov This synthesis highlights the utility of the chloromethyl group as a reactive handle for constructing elaborate coordination compounds.

Beyond direct substitution at the chloromethyl group, the broader phenanthridine ring system is amenable to various synthetic strategies involving radical and organometallic intermediates. These methods are typically employed to construct the phenanthridine core itself, but the principles are crucial for understanding its potential for further derivatization.

Radical-mediated syntheses offer a powerful route to phenanthridine derivatives, often starting from readily available precursors. nih.gov These reactions can proceed through various radical intermediates, such as iminyl radicals. For instance, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls can produce 6-substituted phenanthridines. rsc.org This process is proposed to involve the formation of an imidoyl radical which undergoes intramolecular aromatic substitution. rsc.org Other radical approaches include the photolysis of oxime carbonates and homolytic aromatic substitution of diaryl-imines. nih.govbeilstein-journals.org

Transition metal-catalyzed reactions, particularly those involving palladium, are instrumental in the synthesis and functionalization of phenanthridines. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful tools for forming the C-C bonds necessary to build the biaryl backbone of the phenanthridine system. nobelprize.orgchemrxiv.org For example, phenanthridine and its derivatives can be synthesized in one pot via a Suzuki coupling of appropriately substituted aromatic compounds, followed by a condensation reaction. chemrxiv.orgresearchgate.net These organometallic methods are valued for their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, allowing for the synthesis of diverse, poly-substituted phenanthridines. beilstein-journals.orgnobelprize.org

Table 1: Examples of Radical and Organometallic Reactions for Phenanthridine Synthesis & Derivatization

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Ref. |

|---|---|---|---|---|

| Organometallic Complexation | This compound, (aminomethyl)benzoic acid methyl ester | [Re(CO)₃(H₂O)₃]Br, Microwave | Rhenium(I) tricarbonyl complex | nih.gov |

| Palladium-Catalyzed Coupling | 2-Iodoaniline derivative, Arylboronic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Substituted Phenanthridine | researchgate.net |

| Radical Cyclization | 2-Isocyanobiphenyl | Eosin B, Blue LED, O₂ (aerobic) | 6-Substituted Phenanthridine | rsc.org |

| Radical Cyclization | N-(o-halobenzyl)arylamine | t-BuOK, Photoinitiation | 5,6-Unsubstituted Phenanthridine | nih.gov |

| Palladium-Catalyzed Annulation | N-acetylated biarylamine | Hendrickson reagent | 6-Methylphenanthridine | researchgate.net |

Regioselectivity and Stereoselectivity in Derivatization

Controlling regioselectivity and stereoselectivity is paramount when synthesizing complex, biologically active molecules based on the phenanthridine framework. The substitution pattern on the aromatic rings and the stereochemistry at chiral centers can dramatically influence the molecule's properties. Researchers have developed several strategies to direct the outcome of derivatization reactions.

Regioselectivity in the functionalization of the phenanthridine core is often achieved through directing-group-assisted C-H activation. nih.govrsc.org This strategy involves the use of a functional group that coordinates to a transition metal catalyst, positioning it to activate a specific C-H bond, typically at the ortho position. This approach has been successfully used in the synthesis of complex phenanthridine structures and other N-heterocycles. nih.gov For example, palladium-catalyzed intramolecular direct arene arylation can be used to form phenanthridinones, where the regioselectivity of the C-C bond formation can be influenced by the choice of base and phosphine (B1218219) ligands. researchgate.net

Photocatalysis has also emerged as a tool for achieving regioselective synthesis. An iridium-based photocatalyst, for instance, can drive the regioselective synthesis of functionalized phenanthridines from N-(2-arylbenzylidenamino)pyridinium salts via an energy transfer mechanism, rather than a single-electron redox process. rsc.org

Stereoselectivity is critical when constructing chiral phenanthridine derivatives, such as the hexahydrobenzo[c]phenanthridine alkaloids. nih.gov A highly stereo- and regioselective synthesis of this alkaloid core has been reported using a Cp*Rh(III)-catalyzed C-H/N-H annulation of benzamides with cyclic alkenes. nih.govacs.org This redox-neutral process demonstrates excellent control over the formation of new stereocenters, yielding products with high diastereoselectivity. nih.gov

Organometallic chemistry also provides pathways for stereocontrolled synthesis. An organoiron-based approach to regioisomeric tetrahydrophenanthridine derivatives demonstrated that the strategic placement of a leaving group on the starting material could control the stereo- and regiospecificity of the cyclization reaction. rsc.org This highlights how the initial design of the substrate is crucial for directing the stereochemical outcome.

The development of these selective methods is essential for the efficient synthesis of specific isomers of complex phenanthridine-based molecules, which is often a requirement for their application in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net

Table 2: Factors Influencing Selectivity in Phenanthridine Derivatization

| Selectivity Type | Method | Key Factor(s) | Example Outcome | Ref. |

|---|---|---|---|---|

| Regioselectivity | Directing Group-Assisted C-H Activation | Directing group (e.g., amide), Transition metal catalyst (e.g., Pd, Rh) | ortho-Functionalization of an aromatic ring | nih.govrsc.org |

| Regioselectivity | Visible-Light Photocatalysis | Ir-based photocatalyst, Energy transfer mechanism | Selective formation of one regioisomer of a functionalized phenanthridine | rsc.org |

| Stereoselectivity | Rh(III)-Catalyzed Annulation | Chiral substrate, Cp*Rh(III) catalyst | Highly diastereoselective synthesis of hexahydrobenzo[c]phenanthridines | nih.govacs.org |

| Stereo- & Regioselectivity | Organoiron-based Cyclization | Strategic placement of leaving group on substrate | Control over both regio- and stereochemistry in tetrahydrophenanthridines | rsc.org |

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules containing the 6-(chloromethyl)phenanthridine moiety. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and analysis of the molecule's conformation in solution. nih.govnih.gov

The signals corresponding to the phenanthridine (B189435) unit itself are found in the aromatic region of the ¹H NMR spectrum (typically δ 7.0–8.6 ppm). rsc.org The specific chemical shifts and coupling patterns of these protons allow for their complete assignment, often aided by two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), which reveal through-bond and through-space proton-proton correlations, respectively. rsc.orgrsc.org The chloromethyl group (–CH₂Cl) protons typically appear as a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. researchgate.netorganicchemistrydata.org The carbon atoms of the phenanthridine ring resonate in the δ 120–160 ppm range, with quaternary carbons appearing at the lower field end. rsc.org The carbon of the chloromethyl group is also readily identified. The combination of ¹H and ¹³C NMR data, often correlated using heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence), provides an unambiguous assignment of the entire molecular structure. ipb.ptmdpi.com

Table 1: Representative NMR Data for a Calix researchgate.netarene Derivative Containing Phenanthridine Moieties in CDCl₃ rsc.org Data extracted from a tetrasubstituted calix researchgate.netarene for the phenanthridine portion.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Phenanthridine-H1/H10 | 8.49 (m), 8.53 (d) | 121.86, 130.24 |

| Phenanthridine-H2/H3 | 7.55 (m), 7.57 (m) | 124.96, 126.74 |

| Phenanthridine-H4 | 8.00 (m) | 124.08 |

| Phenanthridine-H7 | 8.41 (d) | Not specified |

| Phenanthridine-H8/H9 | 7.35 (t), 7.63 (t) | 127.04, 128.36 |

| Ar-O-C H₂-Phen | 5.41 (s) | 75.59 |

| Phenanthridine Quaternary C | Not applicable | 121.89, 125.60, 127.84, 130.19, 132.74, 133.59, 143.62, 144.20, 158.1 |

Note: (s) singlet, (d) doublet, (t) triplet, (m) multiplet. Chemical shifts are referenced to TMS.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental formula. nih.govacs.org For this compound (C₁₄H₁₀ClN), HRMS provides an experimentally measured mass that is consistent with its calculated theoretical mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. scbt.com

The technique is sufficiently sensitive to detect the mass difference between isotopes, and the isotopic pattern observed for a chlorine-containing compound (a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes) provides further evidence for the presence of chlorine in the molecule. HRMS is typically performed using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to prevent fragmentation of the parent molecule. nih.govrsc.org The resulting data is often reported as the mass-to-charge ratio (m/z) of a protonated molecule [M+H]⁺ or other adducts. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₄H₁₁ClN]⁺ | 228.05745 |

| [M+Na]⁺ | [C₁₄H₁₀ClNNa]⁺ | 250.03939 |

| [M+NH₄]⁺ | [C₁₄H₁₄ClN₂]⁺ | 245.08399 |

| [M+K]⁺ | [C₁₄H₁₀ClKN]⁺ | 266.01333 |

Note: These values represent the monoisotopic mass for the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govsavemyexams.com The IR spectrum of a compound containing the this compound unit displays characteristic absorption bands that confirm the presence of its key structural features.

Key expected vibrations for this compound include:

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹. rsc.org

C=C and C=N Stretches: Strong to medium absorptions in the 1450–1650 cm⁻¹ region are characteristic of the aromatic and heteroaromatic rings of the phenanthridine core. rsc.org

C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear in the fingerprint region (below 1000 cm⁻¹), and their exact position can give clues about the substitution pattern. wpmucdn.com

C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected to appear in the lower frequency range of the spectrum, typically between 600 and 840 cm⁻¹. wpmucdn.com

Table 3: Characteristic IR Absorption Bands for a Derivative Containing this compound rsc.org

| Position (cm⁻¹) | Intensity | Assignment |

| 3080, 2960, 2860 | Medium-Strong | Aromatic and Aliphatic C-H stretch |

| 1610, 1590 | Medium | C=C and C=N aromatic ring stretching |

| 1490, 1460 | Strong | Aromatic ring stretching |

| ~750 | Strong | C-H out-of-plane bending / C-Cl stretch region |

| 1200, 1120 | Strong | C-O stretch (from ether linkage in derivative) |

Note: Data extracted from a calixarene (B151959) derivative. The C-Cl stretch may be obscured or overlap with other peaks in the fingerprint region.

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Complexation Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of the phenanthridine chromophore. The extended π-conjugated system of phenanthridine gives rise to distinct absorption and emission spectra. rsc.org

The UV-Vis absorption spectrum of phenanthridine derivatives typically shows multiple bands corresponding to π→π* electronic transitions. acs.org These spectra are sensitive to the molecular environment, and changes in absorption maxima (λ_max) or molar absorptivity can indicate interactions with other molecules or solvent effects. rsc.orgrsc.org

Phenanthridine is also known for its fluorescent properties. rsc.orgresearchgate.net Upon excitation at an appropriate wavelength (typically in the UV range), it emits light at a longer wavelength (in the UV or visible range). This fluorescence is highly sensitive to the local environment. For example, when this compound is incorporated into larger host molecules like calixarenes, its fluorescence intensity can be significantly enhanced or quenched upon binding a guest ion. acs.orgresearchgate.net This phenomenon, often attributed to the modulation of photoinduced electron transfer (PET) processes, makes these compounds valuable as fluorescent sensors for detecting cations. researchgate.netresearchgate.net Spectrophotometric and fluorimetric titrations are common experiments used to study these complexation events and to determine the stability constants of the resulting complexes. rsc.orgacs.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. uol.derigaku.com This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's structure and conformation. uhu-ciqso.es

While obtaining a single crystal of this compound itself may be challenging, the crystal structures of its derivatives have been successfully determined. acs.org For example, the structure of a calix researchgate.netarene derivative incorporating two phenanthridine units complexed with a sodium ion ([NaL1]ClO₄·2MeCN·H₂O) was elucidated using SCXRD. acs.orgunizg.hr

Computational Chemistry and Theoretical Investigations of 6 Chloromethyl Phenanthridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(chloromethyl)phenanthridine at the molecular level. These calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of molecules containing the this compound moiety. rsc.org DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate various electronic properties. researchgate.net For instance, in studies of calixarene (B151959) derivatives incorporating phenanthridine (B189435) units, DFT calculations have been employed to explore the conformational space and understand the structures of their complexes with alkali-metal cations. rsc.orgrsc.org These studies often involve calculating the potential energy surface (PES) to identify stable conformations. rsc.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. arabjchem.org A smaller gap generally implies higher reactivity. These calculations are crucial for predicting how this compound and its derivatives will interact with other chemical species.

Analysis of Reaction Pathways and Transition States

Computational methods are also invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping out reaction pathways and identifying transition states, researchers can understand the energetic feasibility and kinetics of various transformations. For example, theoretical studies have investigated intramolecular cyclization reactions to form phenanthridine derivatives, where computational analysis helps to determine the most favorable reaction pathway. acs.org

These investigations can involve locating transition state structures and calculating their energies to determine the activation barriers of a reaction. Such analyses have been applied to understand various synthetic routes, including cascade reactions that lead to the formation of complex heterocyclic systems containing the phenanthridine core. researchgate.netresearchgate.net Mechanistic proposals for these reactions are often supported by computational evidence, providing a detailed understanding of the underlying electronic rearrangements. chim.it

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. google.com MD simulations are particularly useful for studying the conformational flexibility of this compound-containing systems and their interactions with their environment, such as solvent molecules or biological macromolecules. unifi.it

In the context of calixarene derivatives of this compound, classical molecular dynamics simulations have been performed to understand their structures and complexation behavior in solution. rsc.orgrsc.org These simulations can reveal how the molecule adopts different conformations and how it interacts with solvent molecules and ions. rsc.orgrsc.org

Solvent Effects on Molecular Conformation and Complexation

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. MD simulations are an effective tool for studying these solvent effects. For derivatives of this compound, simulations in different solvent mixtures, such as acetonitrile-dichloromethane and methanol-dichloromethane, have shown that solvent molecules can be included within the hydrophobic cavity of calixarene-based receptors, influencing their conformational state. rsc.orgrsc.org

These simulations, combined with experimental data, provide a comprehensive understanding of how the solvent modulates the binding affinities of these host molecules for various cations. rsc.orgrsc.org The insights gained are crucial for designing molecules with specific recognition properties in different media. codessa-pro.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.commdpi.com For derivatives of this compound, QSAR studies have been employed to understand the structural requirements for their potential anticancer activities. researchgate.net

In one study, 2D-QSAR analysis was performed on a series of dihydropyrimidinone derivatives that include a 6-chloromethyl moiety. researchgate.net This analysis helped to identify key molecular descriptors that are important for their cytotoxic effects against breast cancer cell lines. researchgate.net The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. researchgate.netacs.org

Molecular Docking and Protein-Ligand Interaction Analysis for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combiointerfaceresearch.comosdd.net This method is widely used in drug discovery to predict how a potential drug molecule (the ligand) binds to a protein target. nih.gov For derivatives of this compound, molecular docking studies have been instrumental in exploring their potential as inhibitors of various biological targets. rsc.orgresearchgate.net

For example, docking studies have been conducted on dihydropyrimidinone derivatives containing the 6-chloromethyl group against several breast cancer target proteins. researchgate.net These studies help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. researchgate.netresearchgate.net The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. researchgate.net Such analyses are crucial for understanding the mechanism of action at the molecular level and for the rational design of more effective inhibitors. researchgate.net

Applications in Medicinal Chemistry and Biological Research

Development of Phenanthridine-Based Therapeutic Agents

6-(Chloromethyl)phenanthridine serves as a crucial scaffold for the development of a wide array of therapeutic agents due to its versatile chemical reactivity. The phenanthridine (B189435) core is a key structural motif in many biologically active compounds, and the chloromethyl group at the 6-position provides a reactive site for further functionalization. This allows for the synthesis of diverse libraries of phenanthridine derivatives with a range of pharmacological activities. These derivatives have been investigated for their potential as anticancer, antitubercular, antimicrobial, antiviral, anti-inflammatory, and antiparasitic agents. biosynth.comontosight.airesearchgate.netnih.govnih.gov The flat, aromatic phenanthridine ring system is known to intercalate with DNA, a mechanism that contributes to the cytotoxic effects of some derivatives. nih.govbeilstein-journals.org

Anticancer Agents

The phenanthridine scaffold, often derived from or functionalized using this compound, is a prominent feature in the design of novel anticancer agents. ontosight.ainih.gov The planar nature of the phenanthridine ring allows it to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov The chloromethyl group at the 6-position acts as a reactive handle, enabling the attachment of various side chains and functional groups to modulate the compound's biological activity, solubility, and selectivity for cancer cells. researchgate.net

Research has focused on synthesizing and evaluating a variety of phenanthridine derivatives with the aim of enhancing their anticancer potency and reducing toxicity. For instance, studies have shown that certain benzo[c]phenanthridine (B1199836) derivatives, which share a structural similarity, exhibit significant antiproliferative activity against cancer cell lines like MCF-7 (breast carcinoma) and K-562 (chronic myelogenous leukemia). nih.gov The introduction of specific substituents, such as benzyloxy groups, and the presence of a quaternary nitrogen in the phenanthridine ring have been linked to increased cytotoxic effects. nih.gov These active compounds have been observed to induce cell-cycle arrest, elevate levels of the p53 tumor suppressor protein, and cause apoptosis-specific fragmentation of PARP-1. nih.gov

Furthermore, rhenium tricarbonyl complexes incorporating 5- and 6-(halomethyl)-2,2'-bipyridine ligands, which are structurally related to functionalized phenanthridines, have demonstrated significant antiproliferative activity against colorectal and pancreatic cancer cell lines. researchgate.net This highlights the potential of metal-based drugs derived from these scaffolds. The reactivity of the halomethyl group is considered a key factor for the anticancer activity of these complexes. researchgate.net

A series of dihydropyrimidinone derivatives synthesized from precursors including a 6-(chloromethyl) moiety have been evaluated for their anticancer potential against the MCF-7 breast cancer cell line. researchgate.netacs.org Molecular docking studies have been employed to understand the binding interactions of these compounds with various protein targets implicated in breast cancer. researchgate.net The in vitro cytotoxic assays of these derivatives revealed significant anticancer activity for several compounds, with some exhibiting IC50 values in the low micromolar range. researchgate.net

Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents with new mechanisms of action. nih.govmdpi.com Phenanthridine derivatives have emerged as a promising class of compounds in this area. researchgate.net The core phenanthridine structure can be modified at various positions to optimize activity against M. tuberculosis.

Specifically, a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives have been designed, synthesized, and evaluated for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net Several of these compounds demonstrated significant activity, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. researchgate.net The most potent compounds from this series exhibited excellent activity, highlighting the potential of this scaffold. researchgate.net

Furthermore, novel benzo[c]phenanthridine derivatives have shown potent and selective activity against multiple Mycobacterium strains, including MDR clinical isolates. nih.gov Two lead compounds, BPD-6 and BPD-9, were found to accumulate within the bacterial cells and were effective in reducing M. tuberculosis survival within infected macrophages. nih.gov Importantly, these compounds displayed comparable efficacy to rifampicin (B610482) against non-replicating M. tuberculosis. nih.gov The unique specificity of these benzo[c]phenanthridine derivatives for Mycobacterium spp. and their effectiveness against resistant strains suggest a novel mechanism of action, making them valuable scaffolds for future anti-TB drug discovery. nih.gov

| Compound Class | Target Organism | Key Findings |

| 6-(4-substitutedpiperazin-1-yl)phenanthridines | Mycobacterium tuberculosis H37Rv | Several compounds showed significant activity with MIC values ranging from 1.56 to 6.25 µg/mL. researchgate.net |

| Benzo[c]phenanthridine derivatives (BPD-6, BPD-9) | Mycobacterium tuberculosis (including MDR strains) | Potent activity against multiple strains, effective in infected macrophages, and comparable efficacy to rifampicin against non-replicating Mtb. nih.gov |

Antimicrobial and Antiviral Agents

The phenanthridine scaffold is a versatile platform for developing agents with broad-spectrum antimicrobial and antiviral properties. ontosight.ai Heterocyclic compounds, in general, are central to medicinal chemistry, and phenanthridines are no exception, showing promise in combating various pathogens. ontosight.aimdpi.com

Phenanthridine derivatives have been investigated for their activity against a range of bacteria and fungi. researchgate.net For example, a phenanthridin-6(5H)-one derivative isolated from Anonidium mannii has demonstrated antibacterial properties. researchgate.net The planar structure of phenanthridines allows for intercalation into microbial DNA, a potential mechanism for their antimicrobial action. nih.gov Furthermore, the synthesis of novel phenanthridines structurally similar to benzo[c]phenanthridine alkaloids has yielded compounds with noteworthy antibacterial activity. nih.gov

In the realm of antiviral research, phenanthridine derivatives have also been explored. The core structure is present in some bioactive natural products with known antiviral effects. researchgate.net The ability to functionalize the phenanthridine ring system allows for the optimization of antiviral activity against specific viral targets. While the search results did not provide extensive details on specific antiviral agents derived directly from this compound, the broader class of phenanthridines and related heterocyclic compounds are recognized for their antiviral potential. ontosight.aimdpi.comnih.govgoogle.com

Anti-Inflammatory and Antiparasitic Activities

Phenanthridine derivatives have shown potential as both anti-inflammatory and antiparasitic agents. biosynth.combeilstein-journals.org The anti-inflammatory effects of some phenanthridine compounds are attributed to their ability to modulate the expression of genes related to inflammation. researchgate.net For instance, this compound itself has been described as a fatty acid with anti-inflammatory effects. biosynth.com

In the context of antiparasitic activity, phenanthridinium compounds have a long history of use. beilstein-journals.orgnih.gov The search for new therapeutic agents of this type was initially spurred by their remarkable trypanocidal activity. beilstein-journals.orgnih.gov Quaternary benzo[c]phenanthridine alkaloids have demonstrated antiparasitic actions against various organisms, including Trichodina sp., Dactylogyrus intermedius, and Psoroptes cuniculi. nih.gov These compounds often exert their effect through mechanisms that may involve DNA intercalation or inhibition of essential enzymes in the parasite. nih.govnih.gov The versatility of the phenanthridine scaffold allows for the development of derivatives with improved efficacy and selectivity against a range of parasites.

Role as a Precursor for Biologically Active Phenanthridine Derivatives

This compound is a key intermediate in the synthesis of a wide range of biologically active phenanthridine derivatives. nih.govrsc.orgacs.orgrsc.org Its utility as a precursor stems from the reactive chloromethyl group at the 6-position of the phenanthridine core. This functional group serves as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of diverse substituents, leading to the creation of extensive libraries of novel compounds for biological screening. researchgate.netnih.gov

The synthesis of these derivatives often involves reacting this compound with various nucleophiles, such as amines, alcohols, and thiols, to introduce new side chains. acs.orgrsc.org For example, it has been used to synthesize fluorescent calix scbt.comarene derivatives by attaching the phenanthridine moiety to the lower rim of the calixarene (B151959) scaffold. rsc.orgacs.orgrsc.org These functionalized calixarenes have shown potential as sensitive fluorimetric sensors for cations. rsc.orgrsc.org

Furthermore, the synthesis of dihydropyrimidinone derivatives with potential anticancer and enzyme inhibitory activities has been accomplished using precursors that incorporate the 6-(chloromethyl) structure. researchgate.netacs.org The versatility of this compound as a building block is also highlighted in the preparation of various N-heterocycles and in the development of compounds with potential antitubercular and antimicrobial activities. nih.govresearchgate.net The ability to readily modify the phenanthridine core through this reactive intermediate is a significant advantage in the field of medicinal chemistry for the discovery of new therapeutic agents. beilstein-journals.orgresearchgate.netnih.gov

Mechanistic Studies of Biological Activity

The biological effects of this compound and its derivatives are rooted in their interactions at the molecular and cellular levels. The phenanthridine core, combined with the reactive chloromethyl group at the 6-position, dictates its mechanism of action, which has been explored through various binding studies and efficacy evaluations.

Molecular Binding Modes and Interaction Patterns with Biomolecules

The planar, aromatic structure of the phenanthridine ring is a key determinant of its biological interactions, particularly with nucleic acids. Phenanthridine derivatives have been extensively studied as DNA-binding agents. beilstein-journals.org The primary mode of interaction is often through intercalation, where the flat phenanthridine moiety inserts itself between the base pairs of the DNA double helix. beilstein-journals.org This intercalative binding is a hallmark of the phenanthridine family and is a significant contributor to the cytotoxic properties of these compounds.

In addition to intercalation, some phenanthridine derivatives have been reported to bind to the minor groove of DNA. beilstein-journals.org This is particularly true for complex conjugates where the phenanthridine unit acts as an anchor. beilstein-journals.org Studies on dicationic molecules with structural similarities have shown a preference for binding to the minor groove of AT-rich DNA sequences, a mode of interaction that is believed to be crucial for their antiparasitic activity. lshtm.ac.uk

Cellular Assays and In Vitro/In Vivo Efficacy Evaluations

The biological activity of compounds derived from this compound has been assessed through numerous cellular assays and in vivo models, demonstrating their potential as anticancer agents.

A rhenium(I) tricarbonyl complex synthesized using this compound as a starting ligand, referred to as compound 1 or LR-166 , has shown significant in vitro anti-proliferative activity. nih.gov This complex was particularly effective at inducing apoptosis in malignant human lymphocyte (BJAB) and leukocyte (Nalm-6) cell lines. nih.gov Notably, it exhibited selectivity for cancer cells over non-malignant leukocytes. nih.gov Further investigations revealed that the complex localizes in the mitochondria and can overcome known mechanisms of drug resistance. nih.gov For instance, it retained its efficacy in a prednisolone-resistant Nalm-6 cell line. nih.gov The mechanism of apoptosis induction was found to involve the extrinsic pathway, as its effects were inhibited by an anti-tumor necrosis factor α (TNF-α) monoclonal antibody. nih.gov

Table 1: In Vitro Apoptosis Induction by Rhenium Complex 1 (LR-166) nih.gov

| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) after 72h |

|---|---|---|---|

| BJAB | Complex 1 | 2.5 | ~25 |

| BJAB | Complex 1 | 5.0 | ~44 |

| Nalm-6 | Complex 1 | 2.5 | ~20 |

| Nalm-6 | Complex 1 | 5.0 | ~35 |

| Nalm-6 (Prednisolone-resistant) | Complex 1 | 2.5 | ~20 |

| Nalm-6 (Prednisolone-resistant) | Complex 1 | 5.0 | ~35 |

| Nalm-6 (Prednisolone-resistant) | Prednisolone | 100 | <10 |

This table is interactive. You can sort and filter the data.

In vivo studies using zebrafish xenograft models have also provided evidence of the anticancer potential of related compounds. Rhenium complexes featuring a reactive 5-(chloromethyl)-2,2'-bipyridine (B31925) ligand demonstrated significant inhibition of pancreatic tumor growth. chemrxiv.orgresearchgate.net This complex was effective at an 8 μM concentration and was also capable of inhibiting the dissemination of cancer cells in vivo. chemrxiv.orgresearchgate.net These findings underscore the potential of incorporating a reactive chloromethyl group into metal complexes for creating effective anticancer agents.

Bioisosteric Replacements and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. slideshare.net A key strategy within SAR is bioisosteric replacement, where one atom or group is substituted with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. spirochem.comdrughunter.com

For the phenanthridine scaffold, SAR studies have yielded critical insights. The substitution pattern on the phenanthridine ring is crucial for its biological profile. For instance, in a series of isoquinolinequinone N-oxides, which share structural similarities with phenanthridines, compounds substituted at the C(6) position demonstrated significantly more potent anticancer activity than their C(7) isomers. nih.gov This highlights the importance of the substitution position on the core heterocyclic structure.

Furthermore, research on rhenium complexes has shown that ligands derived from the larger, more lipophilic phenanthridine scaffold confer a higher selectivity for cancer cells over non-malignant cells when compared to smaller quinoline-based ligands. nih.gov This suggests that the size and lipophilicity of the aromatic system are important for targeted activity. nih.gov

Bioisosteric replacement of the chloromethyl group at the 6-position is a rational approach to modulate the reactivity and properties of phenanthridine derivatives. A direct example is the replacement of chlorine with fluorine to create 6-fluoromethylphenanthridine. mdpi.com Fluorine is sterically similar to hydrogen but is the most electronegative element, which can alter the electronic properties, metabolic stability, and binding interactions of the molecule without significantly increasing its size. mdpi.com Such modifications are explored to fine-tune the balance between reactivity and stability, potentially leading to compounds with improved therapeutic indices.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Phenanthridine Derivatives

| Structural Feature | Observation | Implication for Activity | Reference(s) |

|---|---|---|---|

| Core Aromatic System | Phenanthridine-based ligands show higher cancer cell selectivity than quinoline-based ligands. | Increased size and lipophilicity of the aromatic core may enhance selectivity. | nih.gov |

| Substitution Position | C(6) substituted isomers are more potent than C(7) isomers in related quinone systems. | The 6-position is a critical site for interaction and potency. | nih.gov |

| 6-Position Substituent | The reactive chloromethyl group is a feature of active anticancer compounds. | Potential for alkylating activity contributes to the mechanism. | chemrxiv.orgresearchgate.net |

| Bioisosteric Replacement | Replacement of the 6-(chloromethyl) with a 6-(fluoromethyl) group. | Modulates electronic properties and reactivity, a strategy to optimize the compound's profile. | mdpi.com |

This table is interactive. You can sort and filter the data.

These SAR studies provide a framework for the rational design of new phenanthridine-based therapeutic agents, guiding chemists in modifying the scaffold to optimize its biological and pharmacological properties.

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of phenanthridine (B189435) derivatives has been a subject of intense research, with a continuous drive towards more efficient and environmentally friendly methods. beilstein-journals.orgnih.gov Traditional approaches often require harsh reaction conditions and the use of expensive or toxic reagents. beilstein-journals.orgresearchgate.net Future research is focused on overcoming these limitations by exploring novel synthetic strategies.

One promising area is the development of photocatalytic and electrochemical methods . news-medical.net These techniques offer the potential for milder reaction conditions, reducing energy consumption and waste generation. researchgate.net For instance, visible-light-promoted radical cascade cyclization reactions are being investigated for the synthesis of 6-substituted phenanthridines. researchgate.netresearchgate.net Researchers have successfully employed mesoporous graphitic carbon nitride (mpg-CN) as a heterogeneous photocatalyst, which is a metal-free and recyclable alternative to traditional precious metal catalysts. researchgate.netresearchgate.net This approach not only enhances the economic feasibility but also aligns with the principles of green chemistry. researchgate.net

Another key direction is the use of C-H bond activation and radical addition cyclization . researchgate.netpreprints.org These methods allow for the direct functionalization of the phenanthridine core, bypassing the need for pre-functionalized starting materials. researchgate.net This streamlines the synthetic process and opens up new avenues for creating diverse molecular architectures. researchgate.net For example, a metal-free approach for synthesizing 6-(trifluoromethyl)phenanthridines has been developed using oxidative cyclization of 2-isocyanobiphenyls. researchgate.net

The table below summarizes some of the emerging sustainable synthetic methodologies for phenanthridine derivatives.

| Methodology | Key Features | Advantages |

| Photocatalysis | Utilizes light energy to drive chemical reactions, often with a catalyst. researchgate.netresearchgate.net | Mild reaction conditions, reduced waste, potential for using renewable energy sources. researchgate.netpreprints.org |

| Electrochemistry | Employs electrical energy to initiate chemical transformations. researchgate.net | Avoids the use of stoichiometric oxidants and reductants, high selectivity. researchgate.net |

| C-H Activation | Directly functionalizes carbon-hydrogen bonds. researchgate.net | Atom economy, reduces the number of synthetic steps. researchgate.net |

| Radical Cyclization | Involves the formation of cyclic compounds through radical intermediates. beilstein-journals.orgresearchgate.net | Access to complex molecular structures, often with high regioselectivity. beilstein-journals.org |

Advanced Functionalization Strategies for Novel Phenanthridine Scaffolds

The functionalization of the phenanthridine ring system is crucial for tuning its physicochemical and biological properties. The 6-position, in particular, is a primary focus for introducing a wide range of substituents, including alkyl, aryl, and phosphoryl groups. researchgate.netpreprints.org Future research will delve into more sophisticated functionalization strategies to create novel phenanthridine scaffolds with tailored properties.

One area of exploration is the introduction of diverse functional groups at various positions on the phenanthridine core. This includes the synthesis of fluorinated derivatives, which are of growing interest in medicinal chemistry. For example, researchers have developed methods for synthesizing difluoromethylated phenanthridines, which have potential applications in drug discovery. news-medical.net

Furthermore, the fusion of the phenanthridine scaffold with other heterocyclic systems is a promising strategy for creating new classes of compounds with unique biological activities. nih.govmdpi.com This approach allows for the combination of the desirable properties of different pharmacophores into a single molecule. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in modern drug discovery and materials science. researchgate.netresearchgate.netnih.gov This integrated approach enables the rational design of novel 6-(chloromethyl)phenanthridine derivatives with specific biological activities or material properties.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools for predicting the biological activity of new compounds. researchgate.netmdpi.com These methods can help identify promising lead candidates for further experimental investigation, thereby accelerating the drug discovery process. researchgate.netmdpi.com For instance, in silico docking studies have been used to investigate the binding patterns of phenanthridine derivatives with biological targets like mycobacterial DNA topoisomerase II. researchgate.net

Molecular dynamics simulations provide insights into the dynamic behavior of molecules, which is crucial for understanding their interactions with biological systems or their performance in materials. researchgate.net This information can guide the design of molecules with improved affinity and selectivity for their targets. researchgate.net

The following table highlights the roles of computational and experimental approaches in the rational design of phenanthridine derivatives.

| Approach | Role | Examples |

| Computational | Prediction of properties, identification of lead compounds, understanding of interaction mechanisms. | Molecular docking, QSAR, molecular dynamics simulations. researchgate.netresearchgate.netresearchgate.net |

| Experimental | Synthesis of new compounds, validation of computational predictions, evaluation of biological activity and material properties. | Chemical synthesis, in vitro and in vivo assays, spectroscopic analysis. researchgate.netchemrxiv.org |

Discovery of Novel Biological Targets and Therapeutic Applications

Phenanthridine derivatives have long been recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. ontosight.ainih.gov Future research will focus on identifying new biological targets for this compound derivatives and exploring their therapeutic potential in a wider range of diseases.

Recent studies have shown that some phenanthridine derivatives exhibit significant antibacterial activity against strains like Bacillus subtilis and Micrococcus luteus. The presence of a charged nitrogen atom in the structure has been linked to enhanced antibacterial efficacy. Further research is needed to elucidate the mechanisms of action and to optimize the antibacterial potency of these compounds.

In the realm of anticancer research , phenanthridine derivatives are being investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. ontosight.ainih.gov The development of chirally pure dihydropyrrolo[1,2-f]phenanthridines has shown promise, with some compounds displaying significant anticancer and DNA cleavage activity. nih.gov

Moreover, the unique properties of phenanthridine derivatives make them attractive candidates for the development of probes for biological imaging . nih.gov For example, PET tracers based on the dihydroethidium (B1670597) motif, a reduced form of a phenanthridine derivative, are being developed for imaging reactive oxygen species (ROS) in vivo. nih.gov

Development of Smart Materials and Probes Based on this compound Derivatives